Zelandopam

説明

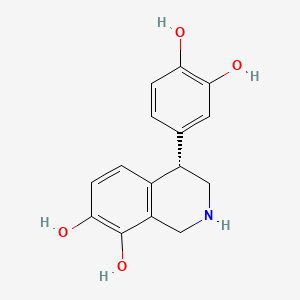

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol is a chiral tetrahydroisoquinoline derivative characterized by hydroxyl groups at positions 7 and 8 of the isoquinoline core and a 3,4-dihydroxyphenyl substituent at the 4-position (stereochemistry: S-configuration). Its molecular structure (C₁₅H₁₅NO₄) includes a bicyclic tetrahydroisoquinoline scaffold, which is substituted with catechol moieties at both the aromatic ring and the side chain.

The presence of multiple hydroxyl groups enhances its polarity and antioxidant capacity, while the stereochemistry at the 4-position may influence receptor binding specificity. Vibrational spectra and quantum chemical analyses confirm its stable conformation and intramolecular hydrogen bonding, which are critical for its pharmacological profile .

特性

CAS番号 |

139233-53-7 |

|---|---|

分子式 |

C15H15NO4 |

分子量 |

273.28 g/mol |

IUPAC名 |

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol |

InChI |

InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2/t10-/m0/s1 |

InChIキー |

FULLEMQICAKPOE-JTQLQIEISA-N |

異性体SMILES |

C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

正規SMILES |

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline 7,8-DDPTI 7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline YM 435 YM-435 YM435 zelandopam |

製品の起源 |

United States |

準備方法

ゼランドパムの合成は、テトラヒドロイソキノリン誘導体であるコア構造の調製から始まり、いくつかのステップを伴います。合成経路は通常、以下を含みます。

ステップ 1: ピクテ・スペングラー反応によるイソキノリンコアの形成。

ステップ 2: 芳香環の特定の位置へのヒドロキシル基の導入。

ステップ 3: 一連の酸化および還元反応による中間体の最終生成物への変換。

工業的生産方法は、収率と純度を最適化することに重点を置いており、精製と特性評価のために、しばしば高速液体クロマトグラフィー (HPLC) を用いています .

化学反応の分析

ゼランドパムは、以下を含むさまざまな化学反応を起こします。

酸化: 芳香環上のヒドロキシル基は、酸化されてキノンを形成することができます。

還元: この化合物は、還元されてジヒドロ誘導体を形成することができます。

置換: ハロゲン化反応やニトロ化反応によって、芳香環に異なる置換基を導入することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、臭素などのハロゲン化剤が含まれます . これらの反応から形成される主な生成物には、キノン、ジヒドロ誘導体、ハロゲン化化合物などがあります。

4. 科学研究アプリケーション

ゼランドパムは、さまざまな分野での用途について広く研究されてきました。

科学的研究の応用

Zelandopam has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study dopamine receptor agonists and their interactions.

Biology: Investigated for its effects on renal and cardiovascular systems in animal models.

Medicine: Potential therapeutic agent for treating heart failure, hypertension, and renal insufficiency.

Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors.

作用機序

ゼランドパムは、ドーパミン D1 受容体に選択的に結合することによって効果を発揮します。この結合はアデニル酸シクラーゼを活性化し、サイクリックAMP(cAMP)レベルの増加につながります。 cAMP レベルの上昇は、血管拡張、腎血流の増加、血圧の低下をもたらします . 関与する分子標的には、ドーパミン D1 受容体と、血管緊張と腎機能を調節する下流のシグナル伝達経路が含まれます .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional features of (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol can be contextualized by comparing it to analogous tetrahydroisoquinoline derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity: The hydroxyl groups at positions 7 and 8 in the target compound contrast with the chloro (DCTQ) and fluoro (7,8-difluoro-THIQ) substituents in analogs. Chloro/fluoro groups increase lipophilicity and metabolic stability but may introduce neurotoxicity (e.g., DCTQ’s conversion to neurotoxic isoquinoline via microsomal oxidation) . Methylation (e.g., SAL) reduces polarity and may improve blood-brain barrier penetration, explaining SAL’s role in dopamine metabolism modulation .

Core Structure Variations: The tetrahydroquinoline derivative () differs in core bicyclic structure (quinoline vs. isoquinoline), altering ring nitrogen position and likely affecting receptor interactions. This highlights the pharmacological specificity of the isoquinoline scaffold in the target compound .

Metabolic Pathways: DCTQ undergoes microsomal oxidation to form aromatic metabolites (e.g., 7,8-dichloroisoquinoline) via hydroxylamine intermediates . In contrast, the target compound’s catechol substituents may predispose it to methylation or glucuronidation, affecting its pharmacokinetics.

生物活性

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their varied pharmacological activities. The specific stereochemistry at the 4-position and the presence of hydroxyl groups on the phenyl ring contribute to its biological profile.

1. Antitumor Activity

Research has shown that tetrahydroisoquinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines. For example, studies have indicated that (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol demonstrates significant cytotoxicity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression in these cancer cells .

2. Renal Vasodilation

A series of studies highlighted the compound's role as a potent dopamine receptor agonist. Specifically, it has been identified as a renal vasodilator with activity comparable to established agents like YM435. This action is primarily mediated through DA1 receptor activation, leading to increased renal blood flow and improved renal function .

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to exert these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes it a candidate for further research in neurodegenerative diseases such as Parkinson's and Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activities of tetrahydroisoquinoline derivatives are closely related to their structural features. The presence of hydroxyl groups on the phenyl ring enhances their interaction with biological targets:

| Compound Feature | Impact on Activity |

|---|---|

| Hydroxyl Groups | Increase solubility and receptor affinity |

| Stereochemistry | Affects binding orientation and efficacy |

| Substituents on Isoquinoline Core | Influence potency and selectivity |

Studies have shown that modifications in these areas can significantly alter the pharmacological profile of the compounds .

Case Study 1: Antiproliferative Activity

In a comparative study involving various tetrahydroisoquinoline derivatives including (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol:

- Cell Lines Tested : HeLa, HT-29

- IC50 Values : The compound exhibited IC50 values in the low micromolar range (0.70 - 1.50 µM), indicating significant antiproliferative activity .

Case Study 2: Renal Function Improvement

A clinical study assessed the renal effects of the compound in animal models:

Q & A

Q. How does the electronic environment of hydroxyl groups affect redox behavior?

- Methodology :

- Cyclic voltammetry : Measure oxidation potentials (e.g., catechol moiety at ≈0.5 V vs. Ag/AgCl) .

- EPR spectroscopy : Detect semiquinone radicals under oxidative conditions .

Key Methodological Insights from Evidence

- Synthesis : LiAlH₄ reductions under inert atmospheres preserve sensitive hydroxyl groups .

- Characterization : Combined LC-MS and microanalysis ensures purity >95% .

- Data resolution : Multi-technique validation (e.g., NMR + X-ray) mitigates spectral contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。